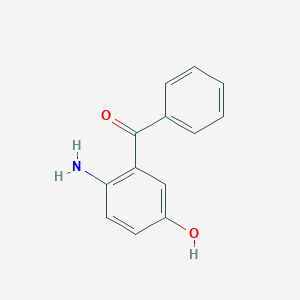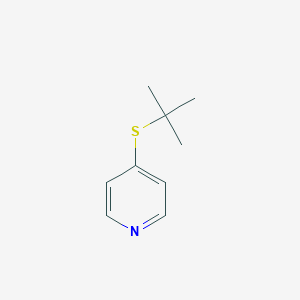
Pyridine, 4-(tert-butylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(tert-butylthio)-, also known as 4-(tert-butylthio)pyridine, is a chemical compound with the molecular formula C9H13NS. It is a heterocyclic aromatic compound that contains a pyridine ring and a tert-butylthio group. This compound has received significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine in transition metal catalysis involves the coordination of the pyridine nitrogen with the metal center, followed by the activation of the tert-butylthio group through deprotonation or oxidative addition. This process leads to the formation of reactive intermediates that can undergo various reactions such as cross-coupling, carbonylation, and hydrogenation.
Biochemische Und Physiologische Effekte
While Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine has not been extensively studied for its biochemical and physiological effects, some studies have reported its potential as a therapeutic agent for various diseases. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine in lab experiments is its high stability and low toxicity. This compound can be easily synthesized and handled, making it a convenient reagent for various reactions. However, one limitation of using this compound is its relatively high cost compared to other pyridine derivatives.
Zukünftige Richtungen
There are several future directions for the research on Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine. One area of interest is the development of new catalytic systems using this compound as a ligand for various organic transformations. Another area of research involves the study of the biological activities of this compound and its potential as a therapeutic agent for various diseases. Finally, the synthesis and characterization of new derivatives of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine could lead to the discovery of new compounds with improved properties and applications.
Synthesemethoden
The synthesis of Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine can be achieved through several methods. One common method involves the reaction of pyridine with tert-butylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reduction of Pyridine, 4-(tert-butylthio)-(tert-butylsulfinyl)pyridine using sodium borohydride in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(tert-butylthio)-(tert-butylthio)pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves its use as a ligand in transition metal catalysis. This compound has been shown to effectively coordinate with transition metals such as palladium, copper, and nickel, leading to the development of efficient catalytic systems for various organic transformations.
Eigenschaften
CAS-Nummer |
18794-26-8 |
|---|---|
Produktname |
Pyridine, 4-(tert-butylthio)- |
Molekularformel |
C9H13NS |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
4-tert-butylsulfanylpyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)11-8-4-6-10-7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
ZEROTOAVTDOIRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=CC=NC=C1 |
Kanonische SMILES |
CC(C)(C)SC1=CC=NC=C1 |
Andere CAS-Nummern |
18794-26-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



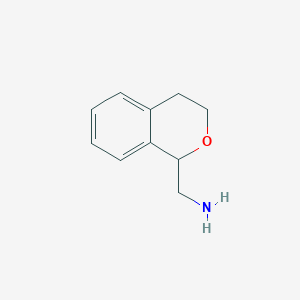
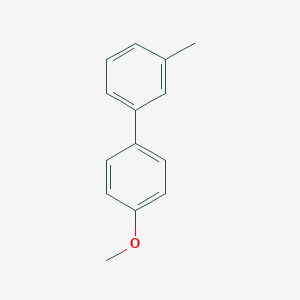
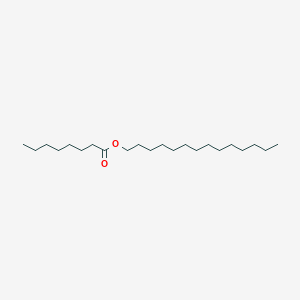
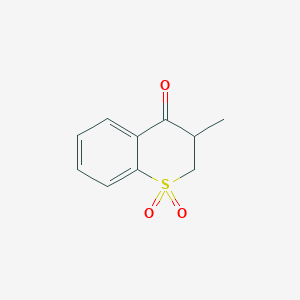
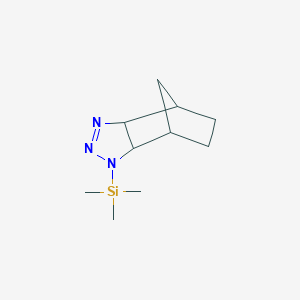
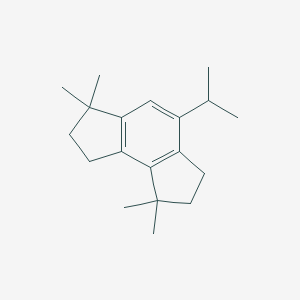

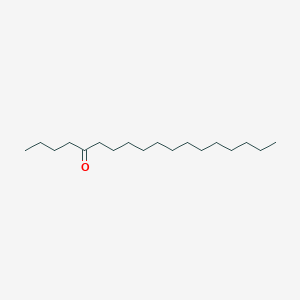
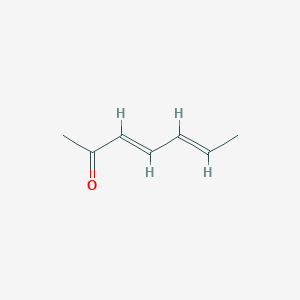
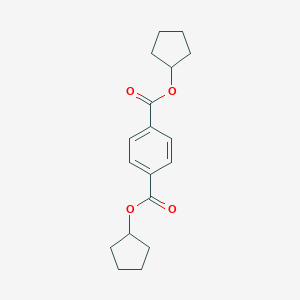

![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
